molecular formula C13H12FNOS B1407037 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine CAS No. 1522103-62-3

3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine

Cat. No.: B1407037
CAS No.: 1522103-62-3
M. Wt: 249.31 g/mol
InChI Key: MQHBUAJPYSONGA-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine is a useful research compound. Its molecular formula is C13H12FNOS and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Metabolic Stability

The synthesis and metabolic stability of compounds related to 3-Fluoro-5-(4-methylsulfanyl-phenoxy)-phenylamine have been extensively studied, highlighting their potential in understanding the metabolism of serotonin and dopamine receptor ligands. For example, the synthesis, biotransformation pathways, and metabolic stability of a closely related compound, with affinity for several subtypes of serotonin and dopamine receptors, were analyzed in vitro on liver microsomes from mice, rats, and humans. This study provided insights into the interspecies differences in metabolic stability, crucial for drug development processes (Kubowicz-Kwaoeny et al., 2019).

Nucleophilic Substitution Reactions

Research into the nucleophilic substitution reactions of compounds containing the 2-methylsulfanyl group, similar to that in this compound, has shown the influence of structure on the rate of substitution. For instance, the rate constants for substitution in specific pyrimidin-4-ones and their fluorinated analogs have been measured, shedding light on the effects of fluorine atoms on reactivity and providing valuable information for synthetic chemistry applications (Kheifets et al., 2004).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, including those with structural features related to this compound, plays a significant role in the development of new materials and pharmaceuticals. For example, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and its derivatives have been reported, demonstrating methods for regioselective introduction of methylthio moieties and highlighting the importance of fluorinated compounds in various scientific fields (Perlow et al., 2007).

Mercury Sensing in Water

Another interesting application area is the development of sensors for detecting hazardous materials, such as mercury in water. A red-emitting sensor based on a thioether-rich metal-binding unit was designed for Hg(II) detection in aqueous solution, showcasing the potential of fluorinated thiophenes in environmental monitoring (Nolan & Lippard, 2007).

Herbicidal Activity

Furthermore, the structural motifs present in this compound have been explored for their herbicidal activity. For example, novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, bearing a thioether moiety, have been synthesized and evaluated for their efficacy against various weeds, demonstrating the agricultural applications of such compounds (Tajik & Dadras, 2011).

Properties

IUPAC Name

3-fluoro-5-(4-methylsulfanylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c1-17-13-4-2-11(3-5-13)16-12-7-9(14)6-10(15)8-12/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHBUAJPYSONGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=CC(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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